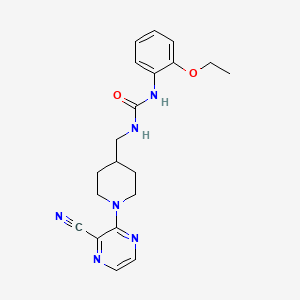

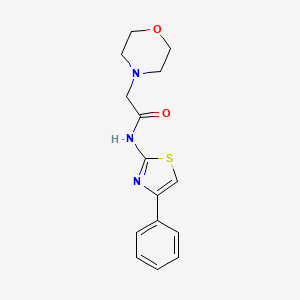

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also found in several natural products such as quinine and camptothecin .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by various substitutions to add the chloro, difluorobenzylamino, and carboxylate groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, with various substituents at the 8, 4, and 3 positions. The presence of these different groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis

As an organic compound containing a quinoline ring, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic and nucleophilic substitutions, as well as reactions at the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the quinoline ring and the various substituent groups. Factors such as polarity, solubility, melting point, and boiling point would all be affected .科学的研究の応用

Synthesis and Biological Activity

Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that has been explored for its potential in various scientific research contexts, particularly focusing on its synthesis and biological activities. Below are subheadings detailing these areas:

Synthesis and Cytotoxic Activity

A related study focused on the synthesis of quinoline derivatives, revealing that modifications in the quinoline structure can influence cytotoxic activity against cancer cells. The study highlighted the significance of carboxamide linkage positions on the quinoline ring and their impact on biological activity, pointing towards potential avenues for drug development targeting specific cancer types (Bu et al., 2001).

Aromatic Nucleophilic Substitution

Research into the synthetic pathways of quinoline derivatives, through processes like aromatic nucleophilic substitution, has been crucial in developing compounds with specific characteristics. These synthetic strategies are foundational in medicinal chemistry, enabling the creation of molecules with potential therapeutic benefits (Ma et al., 2003).

Antibacterial Properties

Studies have also been conducted on quinoline derivatives for their antibacterial properties, indicating a broad spectrum of activity against both gram-positive and gram-negative bacteria. This research opens up possibilities for new antibacterial agents, especially in combating resistant strains (Miyamoto et al., 1990).

Catalytic Activity in Synthesis

The compound's framework has been utilized in catalytic processes to synthesize nitrogen-containing heterocycles, demonstrating the versatility of quinoline derivatives in chemical synthesis. This area of research highlights the role of such compounds in facilitating complex chemical reactions, potentially leading to new materials and pharmaceuticals (Zeng et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the reaction of 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with methanol and a catalyst to form the methyl ester.", "Starting Materials": [ "8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to a reaction vessel", "Add methanol to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold methanol", "Dry the product under vacuum to obtain Methyl 8-chloro-4-((3,5-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate" ] } | |

CAS番号 |

1251610-24-8 |

分子式 |

C18H13ClF2N2O3 |

分子量 |

378.76 |

IUPAC名 |

methyl 8-chloro-4-[(3,5-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-10(20)7-11(21)6-9)12-3-2-4-13(19)15(12)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24) |

InChIキー |

QRPDSCZHGXKSMF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC(=CC(=C3)F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2970031.png)

![11-cyclopentyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2970040.png)

![2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride](/img/structure/B2970043.png)

![1-(2,4-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2970045.png)

![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)

![4-methoxy-1-(2-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2970050.png)

![[2-(Cyclohex-1-en-1-yl)ethyl]urea](/img/structure/B2970054.png)